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Hydroxy Linoleins

Cat. No.: B1163575
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Description

Hydroxy Linoleins are a class of oxidized triacylglycerol (TAG) metabolites where the linoleic acid acyl chains have been enzymatically or non-enzymatically modified to include hydroxyl groups and other oxygen-containing functionalities . These compounds are of significant research interest due to their behavior and roles in cellular models associated with dyslipidemia, such as in certain cancer and hypoxic cells . Mass spectrometry analyses have identified oxidatively truncated forms and hydroxyl derivatives of TAGs as prevailing oxidized lipid species within lipid droplets (LDs) of these cells . Computational modeling suggests that the incorporation of hydrophilic hydroxy groups shifts the hydrophobic/hydrophilic balance of the lipid molecule, potentially causing oxidized lipids like this compound to migrate from the hydrophobic core of LDs to the outer phospholipid monolayer . This redistribution is a key area of study, as it may impact the function of surface monolayer proteins and enzymes, thereby influencing essential metabolic pathways and the formation of oxygenated lipid mediators . This compound are for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Hydroxy Linoleins

Non-Enzymatic Generation Pathways

Non-enzymatic formation of hydroxy linoleins is a spontaneous process that does not require the direct action of enzymes. It is a key mechanism in lipid peroxidation, a process that can lead to cellular damage if not properly controlled.

Autoxidation is a free-radical chain reaction that occurs in the presence of oxygen. plos.orguliege.be For linoleic acid and triglycerides containing linoleic acid (trilinolein), this process is initiated by the abstraction of a hydrogen atom from one of the diallylic methylene (B1212753) groups (C-11) in the fatty acid chain. plos.org This results in the formation of a lipid radical, which then reacts with molecular oxygen to form a peroxyl radical. plos.org This radical can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and forming a linoleic acid hydroperoxide (HpODE). mdpi.com This process can lead to a mixture of up to 132 different isomers of mono-, di-, and tri-hydroxy compounds from the autoxidation of trilinolein. caymanchem.comcaymanchem.com

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are highly reactive molecules that can initiate lipid peroxidation. plos.orgmdpi.com The hydroxyl radical can readily abstract a hydrogen atom from the polyunsaturated fatty acid chain of linoleic acid, leading to the formation of a lipid alkyl radical. plos.org This radical then reacts with molecular oxygen to form a peroxyl radical, which is a precursor to the hydroperoxide. plos.orgmdpi.com The formation of these hydroperoxides is a critical step in the non-enzymatic generation of this compound. nih.govresearchgate.net

Once formed, linoleic acid hydroperoxides (HpODEs) can be reduced to the more stable hydroxy derivatives (HODEs) by various cellular components. caymanchem.com This reduction can be carried out by peroxidases or other cellular reducing agents. caymanchem.comnih.gov For example, dietary hydroperoxy fatty acids are readily reduced by gastrointestinal glutathione (B108866) peroxidase. nih.gov This reduction step is crucial as it converts the relatively unstable hydroperoxides into the more stable this compound, which can serve as markers for lipid peroxidation. caymanchem.com

Role of Reactive Oxygen Species in Hydroperoxide Precursor Formation

Enzymatic Hydroxylation Pathways

Enzymatic pathways for the formation of this compound offer a higher degree of specificity compared to non-enzymatic routes, leading to the production of specific isomers.

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific oxygenation of polyunsaturated fatty acids like linoleic acid. researchgate.netmdpi.comgsartor.org The reaction begins with the abstraction of a hydrogen atom from a pentadiene system, followed by the insertion of molecular oxygen to form a fatty acid hydroperoxide. mdpi.com

In mammals, lipoxygenases are classified based on the position of oxygen insertion on their preferred substrate, arachidonic acid. gsartor.org However, they also act on linoleic acid. Plant lipoxygenases are typically classified as 9-LOX or 13-LOX based on their action on linoleic acid. gsartor.orgnih.gov

9-Lipoxygenases (9-LOX): These enzymes primarily catalyze the oxygenation of linoleic acid at the C-9 position, leading to the formation of 9-hydroperoxyoctadecadienoic acid (9-HpODE). gsartor.orgnih.gov This hydroperoxide is then reduced to 9-hydroxyoctadecadienoic acid (9-HODE). wikipedia.org Both 9(S)-HODE and 9(R)-HODE stereoisomers can be formed. wikipedia.org

13-Lipoxygenases (13-LOX): These enzymes, which are functionally similar to mammalian 15-lipoxygenase (15-LOX), introduce oxygen at the C-13 position of linoleic acid. wikipedia.orglsu.edu This produces 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is subsequently reduced to 13-hydroxyoctadecadienoic acid (13-HODE). wikipedia.org The 13(S)-HODE isomer is a common product of this pathway. wikipedia.org Some lipoxygenases can exhibit dual positional specificity, producing both 9- and 13-HODE isomers. oup.com

The specific isomers produced by these enzymes can have distinct biological activities and roles in cellular signaling.

Table 1: Key Enzymes and Products in Hydroxy Linolein (B12465316) Formation

Pathway Key Enzymes/Reactants Precursor Primary Product(s)
Non-Enzymatic
Autoxidation Oxygen, Free Radicals Linoleic Acid, Trilinolein Mixture of HpODE isomers
ROS-Mediated Reactive Oxygen Species (e.g., •OH) Linoleic Acid Lipid Radicals, HpODE precursors
Reduction Peroxidases, Glutathione Peroxidase Linoleic Acid Hydroperoxides (HpODEs) This compound (HODEs)
Enzymatic
9-Lipoxygenase 9-LOX Linoleic Acid 9-HpODE → 9-HODE

Lipoxygenase-Dependent Mechanisms

Plant Lipoxygenases in Hydroxy Fatty Acid Synthesis

Plant lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that play a pivotal role in the synthesis of hydroxy fatty acids from polyunsaturated fatty acids like linoleic acid. nih.gov These enzymes catalyze the introduction of molecular oxygen into the fatty acid backbone, a crucial first step in a metabolic cascade leading to various signaling molecules and defense compounds. nih.govmdpi.com

The LOX-mediated reaction begins with the oxygenation of linoleic acid to form a hydroperoxy fatty acid (HPODE). nih.gov Plant LOXs are classified based on their positional specificity of oxygenation on the linoleic acid chain, primarily targeting either the C-9 or C-13 position. nih.govfrontiersin.org This results in the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.govuliege.be The specificity of different LOX isozymes dictates the primary product formed. For instance, soybean lipoxygenase-1 almost exclusively produces 13-HPODE from linoleic acid, while other isozymes can produce a mixture of 9- and 13-HPODE. annualreviews.org

These hydroperoxides are unstable and are subsequently reduced to their corresponding stable monohydroxy fatty acids, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), by peroxidases. portlandpress.com The formation of these this compound is a key step in the biosynthesis of various phytooxylipins, which are involved in plant defense mechanisms against pests and pathogens, as well as in responses to abiotic stress. frontiersin.orgmdpi.com For example, 9-HPODE and 13-HPODE can influence secondary metabolism and conidiation in certain fungi. frontiersin.org

Table 1: Plant Lipoxygenase (LOX) Specificity on Linoleic Acid

Enzyme Type Primary Product(s) Subsequent Product(s) Biological Relevance
9-LOX 9-hydroperoxyoctadecadienoic acid (9-HPODE) 9-hydroxyoctadecadienoic acid (9-HODE) Plant defense signaling, response to stress nih.govfrontiersin.org
13-LOX 13-hydroperoxyoctadecadienoic acid (13-HPODE) 13-hydroxyoctadecadienoic acid (13-HODE) Precursor to jasmonic acid, plant defense nih.govfrontiersin.org
Mixed 9/13-LOX Mixture of 9-HPODE and 13-HPODE Mixture of 9-HODE and 13-HODE Diverse signaling roles annualreviews.org

Cytochrome P450 Monooxygenase Involvement

Cytochrome P450 (CYP) monooxygenases are a vast and diverse superfamily of heme-thiolate proteins that catalyze a wide array of oxidative reactions, including the hydroxylation of fatty acids. nih.govresearchgate.net In plants and other organisms, CYPs are instrumental in producing hydroxy fatty acids by introducing an oxygen atom into the fatty acid chain. researchgate.netdspacedirect.org This process is crucial for the synthesis of structural components like cutin and suberin, as well as for various developmental and defense-related processes. researchgate.netplos.org

A hallmark of P450 enzymes is their ability to perform highly regioselective and stereoselective hydroxylations on their substrates. nih.govd-nb.info This means they can introduce a hydroxyl group at a specific carbon atom (regioselectivity) and with a specific three-dimensional orientation (stereoselectivity). When acting on linoleic acid, different P450 enzymes can generate a variety of monohydroxylated products. diva-portal.org

P450s can catalyze both in-chain and terminal (ω) or sub-terminal (ω-1, ω-2, etc.) hydroxylation of fatty acids. researchgate.netnih.gov For instance, CYP168A1 from Pseudomonas aeruginosa hydroxylates unsaturated fatty acids like linoleic acid at the ω-1 position. dspacedirect.orgplos.org In contrast, other bacterial P450s, such as those from the CYP102A subfamily, can hydroxylate fatty acids at multiple sub-terminal positions. nih.gov The specific position of hydroxylation is determined by the active site architecture of the individual P450 enzyme. d-nb.info

Some P450 enzymes, particularly self-sufficient P450s that have their reductase partner fused to the catalytic domain, are effective tools for activating C-H bonds for hydroxylation. nih.govmdpi.com For example, CYP102A15 exhibits high activity toward linoleic acid. nih.gov Furthermore, mutations in P450 enzymes can alter their regioselectivity, highlighting the potential for engineering these enzymes for the targeted synthesis of specific hydroxy fatty acids. d-nb.info

Table 2: Examples of Cytochrome P450-Mediated Linoleic Acid Hydroxylation

Enzyme (Source) Type Position of Hydroxylation Product(s)
CYP168A1 (Pseudomonas aeruginosa) Monooxygenase ω-1 ω-1-hydroxylinoleic acid plos.org
CYP102A15 (Bacillus sp.) Self-sufficient Monooxygenase Various in-chain positions Multiple hydroxy linolein isomers nih.gov
CYP92B1 (Petunia hybrida) Monooxygenase Not specified Metabolizes linoleic acid tandfonline.com
Human Hepatic Monooxygenases Monooxygenase Bis-allylic positions Bis-allylic hydroxy metabolites diva-portal.org

Hydratase-Catalyzed Reactions

Fatty acid hydratases are enzymes that catalyze the addition of a water molecule across a double bond of an unsaturated fatty acid, resulting in the formation of a hydroxy fatty acid. mdpi.com This enzymatic activity is predominantly found in microorganisms and represents an alternative pathway to lipoxygenases and cytochrome P450s for the production of this compound. mdpi.com

A well-characterized example is the linoleic acid Δ9 hydratase from the bacterium Lactobacillus plantarum. nih.govresearchgate.net This enzyme specifically targets the cis-9 double bond of linoleic acid. nih.gov The hydration of this double bond leads to the formation of 10-hydroxy-cis-12-octadecenoic acid (10-HOE). nih.govnih.gov This reaction is a key initial step in the microbial metabolism of linoleic acid, which can lead to the production of conjugated linoleic acids (CLAs). caymanchem.com The enzyme from L. plantarum requires FAD as a cofactor, and its activity can be enhanced by NADH. nih.govsci-hub.se The reaction is also reversible, meaning the enzyme can catalyze both the hydration of linoleic acid to 10-HOE and the dehydration of 10-HOE back to linoleic acid. nih.govsci-hub.se

Various microorganisms possess the enzymatic machinery to hydroxylate linoleic acid. The gut microbiota, for instance, can produce hydroxy fatty acids from dietary polyunsaturated fatty acids. mdpi.comjsbms.jp Species of Lactobacillus are known to convert linoleic acid into 10-HOE. nih.govnih.gov Some strains, like Lactobacillus acidophilus, can also exhibit 13-hydratase activity, converting linoleic acid into a mixture of 10-hydroxy and 13-hydroxy derivatives. mdpi.com Furthermore, some bacteria can perform multiple hydroxylations on a single fatty acid molecule. For example, Pediococcus sp. can hydrate (B1144303) linoleic acid to form not only 10-hydroxy-cis-12-octadecenoic acid and 13-hydroxy-cis-9-octadecenoic acid, but also 10,13-dihydroxyoctadecanoic acid. sci-hub.se Screening of various microbial strains, such as Bacillus megaterium, has revealed their capacity to produce hydroxy fatty acids from linoleic acid. nih.gov

Table 3: Microbial Hydratase Activity on Linoleic Acid

Microorganism Enzyme Product(s)
Lactobacillus plantarum Linoleic acid Δ9 hydratase 10-hydroxy-cis-12-octadecenoic acid (10-HOE) nih.govresearchgate.net
Lactobacillus acidophilus 10-hydratase and 13-hydratase 10-HOE, 13-hydroxy-cis-9-octadecenoic acid mdpi.com
Pediococcus sp. Hydratases 10-HOE, 13-hydroxy-cis-9-octadecenoic acid, 10,13-dihydroxyoctadecanoic acid sci-hub.se
Bacillus megaterium Not specified Hydroxy fatty acids nih.gov
Linoleic Acid Δ9 Hydratase (e.g., from Lactobacillus plantarum) and 10-Hydroxy-cis-12-octadecenoic Acid Formation

Other Hydroxylase Systems

Beyond the major pathways involving lipoxygenases, cytochrome P450s, and hydratases, other enzyme systems can also contribute to the formation of this compound. For instance, cyclooxygenase (COX) enzymes, primarily known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, can also metabolize linoleic acid. portlandpress.com Both COX-1 and COX-2 can oxidize linoleic acid to produce 13(S)-HODE, with COX-2 showing a higher preference for this substrate. wikipedia.org Concurrently, these enzymes also generate smaller quantities of 9(R)-HODE. wikipedia.org

Additionally, certain specialized enzymes with dual functions have been identified. For example, a catalase-related allene (B1206475) oxide synthase, when supplied with an oxygen donor, can act as a stereospecific monooxygenase and has been shown to epoxidize linoleic acid. nih.gov While the primary product is an epoxide, this demonstrates the catalytic versatility of enzymes that can potentially lead to hydroxylated byproducts under specific conditions.

The diversity of these enzymatic systems underscores the widespread biological importance of converting linoleic acid into its various hydroxylated forms, each potentially having unique roles in cellular signaling, defense, and metabolism.

"Desaturase-like" Enzymes in Plant Lipid Metabolism

At the heart of hydroxy linolein biosynthesis are "desaturase-like" enzymes. These enzymes are structurally similar to fatty acid desaturases, which are responsible for creating double bonds in fatty acid chains. nih.govaocs.org However, through evolutionary adaptation, some of these enzymes have acquired the ability to catalyze hydroxylation reactions instead of, or in addition to, desaturation. nih.gov This catalytic plasticity is a significant driver of the chemical diversity observed in plant lipids. nih.gov

The conversion of a desaturase to a hydroxylase can be achieved with as few as four amino acid substitutions. nih.gov This highlights the subtle structural changes that can lead to profound functional shifts in these enzymes. These desaturase-like hydroxylases typically act on fatty acids esterified to phospholipids (B1166683), such as phosphatidylcholine (PC), which are major components of plant cell membranes. uniprot.org

A prime example of this enzymatic activity is the hydroxylation of oleic acid to form ricinoleic acid, a major component of castor oil. While not a direct precursor to this compound, the enzyme responsible, a fatty acid hydroxylase, is a classic example of a modified desaturase. Similar enzymatic mechanisms are proposed for the hydroxylation of linoleic acid to form various hydroxy linolein isomers.

Enzyme ClassFunctionSubstrate ExampleProduct Example
Fatty Acid DesaturaseIntroduces double bondsOleic AcidLinoleic Acid
Fatty Acid Hydroxylase (Desaturase-like)Introduces hydroxyl groupsOleic AcidRicinoleic Acid
Bifunctional Desaturase/HydroxylaseCan perform both desaturation and hydroxylationLinoleic AcidHydroxy linolein or conjugated linoleic acid

This table provides a simplified overview of the different but related enzyme classes involved in fatty acid modification.

Formation within Complex Lipid Structures (e.g., Triacylglycerols, Phospholipids)

This compound are not typically found as free fatty acids within plant cells. Instead, they are incorporated into more complex lipid structures, primarily triacylglycerols (TAGs) and phospholipids (PLs). nih.gov This incorporation is a crucial aspect of their metabolism and storage.

The biosynthesis of these complex lipids occurs in specific cellular compartments, such as the endoplasmic reticulum. basicmedicalkey.com Fatty acids, including newly synthesized this compound, are esterified to a glycerol (B35011) backbone to form TAGs, which are the primary storage form of energy in seeds. senecalearning.comlibretexts.org The process involves a series of enzymatic reactions catalyzed by acyltransferases. basicmedicalkey.com

Phospholipids, the main constituents of cellular membranes, can also contain this compound. senecalearning.comlibretexts.org The presence of a hydroxyl group on the fatty acid chain can alter the physical properties of the membrane, such as its fluidity and permeability. nih.gov The incorporation of hydroxy fatty acids into phospholipids occurs through the action of specific acyltransferases that recognize these modified fatty acids.

Research has shown that oxidized triacylglycerols, including this compound, can be found in lipid droplets, which are organelles responsible for storing neutral lipids. nih.gov The presence of these oxidized lipids can influence the structure and function of these droplets. nih.gov The formation of this compound within these complex lipid structures is a dynamic process, influenced by the metabolic state of the plant and environmental conditions.

Lipid StructurePrimary FunctionRole in Hydroxy Linolein Metabolism
Triacylglycerols (TAGs)Energy storagePrimary storage form of this compound in seeds
Phospholipids (PLs)Membrane structureIncorporation of this compound can alter membrane properties
Lipid DropletsStorage of neutral lipidsAccumulation of oxidized TAGs, including this compound

This table summarizes the main complex lipid structures where this compound are found and their metabolic significance.

Metabolic Fates and Biotransformation of Hydroxy Linoleins

Enzymatic Degradation and Conversion

The enzymatic degradation and conversion of hydroxy linoleins and their precursors are crucial for mitigating cellular damage from lipid peroxidation.

Peroxidases play a significant role in the reduction of lipid hydroperoxides to their more stable hydroxy derivatives. For instance, myoglobin, when reacting with hydrogen peroxide, exhibits peroxidase-like activity and can catalyze the oxidation of linoleic acid. This reaction preferentially yields 9-hydroxyoctadecadienoic acid (9-HODE) over 13-hydroxyoctadecadienoic acid (13-HODE). nih.gov Plant α-dioxygenases also contribute to this process by metabolizing fatty acids into 2(R)-hydroperoxy fatty acids, which can then be reduced to their corresponding 2(R)-hydroxy fatty acids. researchgate.net This reduction step is critical as it converts reactive hydroperoxides into less harmful hydroxy fatty acids.

Glutathione (B108866) peroxidases (GPx) are a family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using glutathione (GSH) as the reducing agent. acs.org This activity is not exclusive to specialized peroxidases; other enzymes, such as some glutathione S-transferases, also possess this capability. asm.org

Glutathione S-transferases (GSTs) are a diverse family of enzymes that play a central role in the detoxification of a wide range of compounds, including the products of lipid peroxidation. wikipedia.org They catalyze the conjugation of glutathione to electrophilic substrates, making them more water-soluble and easier to excrete. wikipedia.org

Several GST isoenzymes exhibit peroxidase activity towards hydroperoxy precursors of this compound. For example, rat liver microsomal GST shows glutathione peroxidase activity with linoleic acid hydroperoxide. nih.gov Similarly, human GSTs from the alpha (A1-1), mu (M1-1, M2-2), and pi (P1-1) classes have been shown to have peroxidase activity toward 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.gov In plants, specific GSTs like Arabidopsis thaliana's GSTF9 also demonstrate glutathione peroxidase activity towards linoleic acid-13-hydroperoxide. uniprot.org This function is vital for detoxifying reactive lipid hydroperoxides and preventing further oxidative damage. asm.orgnih.gov

Table 1: Peroxidase Activity of Various Glutathione Transferases (GSTs) Towards Linoleic Acid Hydroperoxides

Enzyme/Organism Substrate Finding Reference
Rat Liver Microsomal GST Linoleic acid hydroperoxide Demonstrates glutathione peroxidase activity. nih.gov
Human GST A1-1, M1-1, M2-2, P1-1 13-Hydroperoxyoctadecadienoic acid (13-HPODE) Exhibits peroxidase activity. nih.gov
Arabidopsis thaliana GSTF9 Linoleic acid-13-hydroperoxide Possesses glutathione peroxidase activity in vitro. uniprot.org
Rat GST Alpha-1 (Gsta1) (13S)-hydroperoxy-(9Z,11E)-octadecadienoate (13-HPODE) Involved in the metabolism of oxidized linoleic acid through its glutathione-dependent peroxidase activity. uniprot.org
Human GST A1 (13S)-hydroperoxy-(9Z,11E)-octadecadienoate (13-HPODE) Involved in the metabolism of oxidized linoleic acid through its glutathione-dependent peroxidase activity. drugbank.com

While GSTs metabolize oxidized linoleic acid products, some of these very products can, in turn, inhibit GST activity. Research has shown that 13-HODE can inhibit the GST-catalyzed conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) by enzymes from the alpha, mu, and pi classes. nih.gov Furthermore, submicromolar concentrations of the glutathione conjugate of 13-oxooctadecadienoic acid (13-OXO-SG) have been found to significantly inhibit glutathione transferase activity in HT-29 cell homogenates. acs.org This suggests a potential feedback mechanism where high levels of certain oxidized linoleic acid metabolites could impair the detoxification capacity of the GST system. Other compounds, such as the quinoid metabolites of equine estrogens, have also been identified as potent irreversible inactivators of GST. nih.gov

Conversely, certain oxidized linoleic acid derivatives can induce the expression and activity of GSTs. Both 13-HODE and its precursor, 13-oxooctadecadienoic acid (13-OXO), have been shown to be inducers of GST activity in HT-29 and HCT-116 colon tumor cells. nih.gov This induction suggests a cellular adaptive response to oxidative stress, where the presence of oxidized lipids signals the need for increased detoxification capacity. Studies have also shown that antioxidants can significantly increase GST activity. nih.gov For example, linoleic acid hydroperoxides and their secondary oxidative products have been observed to potentially possess inhibitory potential for liver carcinogenesis by affecting GST-P-positive foci. nih.gov

Lipid droplets are cellular organelles responsible for storing neutral lipids, primarily triacylglycerols (TAGs). portlandpress.comnih.gov The breakdown of these TAGs, a process known as lipolysis, is catalyzed by a series of lipases, including adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL). portlandpress.com When fatty acids stored in TAGs are oxidized, these oxidized triacylglycerols are also subject to lipolysis.

The mobilization of fatty acids from lipid droplets is a highly regulated process. portlandpress.com Proteins on the surface of lipid droplets, such as perilipin, play a critical role in controlling access of lipases to the stored TAGs. oup.com In macrophages, inflammatory signals can lead to the accumulation of triglycerides in lipid droplets by down-regulating ATGL-mediated lipolysis. pnas.org In hepatocytes, the protein LSDP5 has been shown to contribute to triglyceride accumulation by negatively regulating lipolysis and fatty acid oxidation. plos.org The breakdown of oxidized TAGs within these droplets releases the oxidized fatty acids, including this compound, making them available for further metabolism or for participation in signaling pathways.

Inhibition of Conjugation Activities by this compound

Beta-Oxidation of Hydroxy Fatty Acids

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy generation. libretexts.org The process occurs in both mitochondria and peroxisomes, with the latter being particularly important for very-long-chain fatty acids and xenobiotics. wikipedia.orgmdpi.com The beta-oxidation of hydroxy fatty acids follows a similar four-step spiral to that of their non-hydroxylated counterparts, although the presence and position of the hydroxyl group can necessitate specific enzymatic handling.

The core process involves a repeating sequence of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. wikipedia.orgaocs.org These reactions are catalyzed by a set of enzymes that progressively shorten the fatty acyl-CoA chain by two carbons per cycle. aocs.org For unsaturated fatty acids like linoleic acid, and by extension its hydroxylated forms, additional auxiliary enzymes are required to handle the double bonds that are not in the correct position or conformation for the standard enzymatic pathway. wikipedia.orglibretexts.org

Research on ricinoleic acid (12-hydroxyoctadec-9-enoic acid), a structurally similar C18 hydroxy fatty acid, provides significant insight into the beta-oxidation of this compound. Studies using various yeast species have shown that ricinoleic acid undergoes peroxisomal β-oxidation. researchgate.netresearchgate.netnih.govnotulaebotanicae.ro This process can be manipulated to produce valuable aroma compounds, such as γ-decalactone, which is formed from the intermediate 4-hydroxydecanoic acid. researchgate.netresearchgate.net The breakdown of ricinoleic acid proceeds through several cycles of beta-oxidation, generating shorter-chain hydroxy fatty acid intermediates. nih.govjst.go.jp

Direct studies on linoleic acid have identified intermediates such as 3-hydroxylinoleic acid during its peroxisomal beta-oxidation, confirming the involvement of this pathway. nih.gov The efficiency of peroxisomal beta-oxidation can be less tightly coupled than the mitochondrial system, potentially allowing for the accumulation of these intermediates. nih.gov

EnzymeFunction in Beta-OxidationReference
Acyl-CoA DehydrogenaseCatalyzes the initial oxidation step, creating a double bond between the alpha and beta carbons of the fatty acyl-CoA. aocs.orglibretexts.org
Enoyl-CoA HydrataseHydrates the double bond to form a hydroxyl group on the beta-carbon. aocs.orglibretexts.org
3-Hydroxyacyl-CoA DehydrogenaseOxidizes the hydroxyl group to a keto group. libretexts.orgaocs.orglibretexts.org
Ketoacyl-CoA ThiolaseCleaves the ketoacyl-CoA to release acetyl-CoA and a shortened fatty acyl-CoA. libretexts.orgaocs.org
Enoyl-CoA Isomerase / 2,4-Dienoyl-CoA ReductaseAuxiliary enzymes required for the oxidation of unsaturated fatty acids like linoleic acid to handle pre-existing double bonds. wikipedia.orgaocs.orglibretexts.org

Incorporation into Complex Lipids

Beyond catabolism, a significant metabolic fate for this compound is their incorporation into more complex lipid structures. This anabolic processing sequesters the fatty acids, altering the properties of cellular membranes and energy stores. This integration into phospholipids (B1166683) and triacylglycerols is crucial for lipid homeostasis and cellular signaling.

Integration into Phospholipid Membranes

This compound, particularly hydroxyoctadecadienoic acids (HODEs), can be esterified into the phospholipid components of cellular membranes. gsartor.org This process integrates the hydroxylated fatty acid into the structural fabric of the cell, influencing membrane dynamics and function. scbt.comnih.gov

Studies have demonstrated that upon incubation with various cell types, including aortic smooth muscle cells and epidermal cells, HODEs are readily incorporated into membrane phospholipids. gsartor.orgnih.gov The primary destinations within the phospholipid pool are often phosphatidylcholine (PC) and phosphatidylinositol (PtdIns). nih.gov The incorporation of 13-HODE into phosphatidylinositol, for example, can lead to the formation of a novel 13-HODE-containing diacylglycerol upon hydrolysis by phospholipase C, suggesting a role in signal transduction pathways. nih.gov

The presence of the hydroxyl group on the fatty acid chain introduces a polar moiety into the hydrophobic core of the membrane. This can alter physical properties such as membrane fluidity, permeability, and the formation of non-lamellar structures, thereby affecting the function of membrane-bound proteins. scbt.comnih.gov

Research FindingCell/Tissue ModelKey Hydroxy Fatty AcidPrimary Phospholipid Target(s)Reference
Monohydroxylated compounds are predominantly esterified within membrane phospholipids.Rat Aortic Smooth Muscle Cells13-HODE, 9-HODEPhospholipids (general) gsartor.org
Marked incorporation into phospholipids with minor incorporation into ceramides.Isolated Epidermal Slices13-HODEPhosphatidylcholine (PC), Phosphatidylinositol (PtdIns) nih.gov
Incorporation of 13-HODE into PtdIns leads to the generation of a novel 13-HODE-containing diacylglycerol.Isolated Epidermal Slices13-HODEPhosphatidylinositol 4,5-bisphosphate (PtdInsP2) nih.gov
Phospholipids containing hydroxylated fatty acids alter membrane compactness and hydration.Model Membranes (Molecular Dynamics)2-Hydroxyoleic Acid (proxy)Phospholipids (general) nih.gov

Re-esterification into Triacylglycerols

A major fate for fatty acids, including this compound, is their esterification into triacylglycerols (TAGs) for storage within cytosolic lipid droplets. creative-proteomics.comwikipedia.org This process is a key component of lipid homeostasis, preventing the accumulation of potentially toxic free fatty acids and serving as an energy reserve. creative-proteomics.comwikipedia.org

The synthesis of TAGs occurs through well-defined enzymatic pathways. The final step, the acylation of diacylglycerol (DAG), is primarily catalyzed by diacylglycerol acyltransferase (DGAT) enzymes. cdnsciencepub.comfrontiersin.org An alternative pathway involves phospholipid:diacylglycerol acyltransferase (PDAT), which transfers a fatty acid from a phospholipid to DAG. cdnsciencepub.com This latter pathway may be particularly relevant for hydroxy fatty acids, which are often synthesized on a phosphatidylcholine backbone. cdnsciencepub.com

Research in plants expressing a fatty acid hydroxylase shows that hydroxy fatty acids are efficiently incorporated into TAGs. cdnsciencepub.com Similarly, studies in aged seeds revealed an increase in hydroxylated triacylglycerols, suggesting a mechanism of oxidation followed by re-esterification into storage lipids. oup.com In mammals, dietary 13-HODE is absorbed and incorporated into esterified lipid pools, including TAGs, in tissues like the liver and adipose tissue. nih.gov The storage of fatty acids in TAGs within lipid droplets is a protective mechanism, sequestering them in a relatively inert form. wikipedia.orgfrontiersin.org Some research also points to the formation of a unique class of lipids called fatty acid esters of hydroxy fatty acids (FAHFAs), where a hydroxy fatty acid is esterified to another fatty acid and can be stored in TAGs. ocl-journal.orgresearchgate.netnih.gov

Research FindingModel SystemKey Enzymes/PathwaysSignificanceReference
Hydroxy fatty acids are incorporated into seed triacylglycerol.Transgenic Arabidopsis thalianaDGAT1, PDAT1, PDAT2Demonstrates the role of specific acyltransferases in sequestering hydroxy fatty acids into storage lipids. cdnsciencepub.com
Lipid droplets store neutral lipids (TAGs) to protect cells from lipotoxicity.General Eukaryotic CellsDGAT enzymesHighlights the primary function of TAG synthesis and lipid droplet formation. wikipedia.org
Dietary 13-HODE is absorbed and incorporated into esterified lipid pools in peripheral tissues.RatsEsterification pathwaysShows in vivo re-esterification of this compound into complex lipids (including TAGs) after absorption. nih.gov
Hydroxylated triacylglycerols accumulate during seed aging.Arabidopsis seedsOxidation, hydrolysis, and re-esterificationSuggests a pathway where oxidized fatty acids are removed from membranes and stored in TAGs. oup.com
Triacylglycerol-bound fatty acids are effective precursors for FAHFA synthesis.MiceAcyltransferasesIndicates TAGs are involved in the synthesis and storage of complex hydroxy fatty acid-containing lipids. researchgate.netnih.gov

Biological Roles and Cellular Mechanisms of Hydroxy Linoleins

Role in Lipid Peroxidation Research

Lipid peroxidation is a critical process implicated in cellular damage and various pathological conditions. Hydroxy linoleins serve as stable and reliable markers for studying this phenomenon.

This compound as Markers of Oxidative Stress and Lipid Oxidation

The oxidation of linoleic acid-containing triglycerides in the body can lead to the formation of hydroperoxides, which are then reduced by peroxidases to produce this compound. caymanchem.com Due to their greater stability compared to their hydroperoxide precursors, this compound are considered potential markers of triglyceride lipid peroxidation in vivo. caymanchem.com The process of lipid peroxidation involves a chain reaction where reactive oxygen species (ROS) react with polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides and reactive aldehydes. biocompare.com These products not only cause cellular damage but also play roles in cell signaling and stress responses. biocompare.com Byproducts of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), can damage proteins by reacting with specific amino acid residues, forming adducts that serve as biomarkers of oxidative stress. frontiersin.org

Association with Oxidized Low-Density Lipoproteins (LDL)

Linoleic acid is the most prevalent fatty acid in human LDL. nih.gov Its oxidation leads to the formation of hydroperoxy derivatives, which are subsequently converted to 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE). nih.gov Notably, 9-HODE is found in much higher abundance in oxidized LDL (ox-LDL) compared to other lipid peroxidation products, making it a key indicator of lipid peroxidation. nih.gov

A study comparing healthy volunteers and atherosclerotic patients revealed significantly elevated levels of 9-HODE in the LDL of patients. nih.gov Specifically, young atherosclerotic patients (ages 36-47) had a 20-fold increase in 9-HODE levels compared to their healthy counterparts. nih.gov In older patients (ages 69-94), this increase was even more pronounced, ranging from 30 to 100-fold higher than in young, healthy individuals. nih.gov This suggests that LDL becomes progressively more oxidized with age, a process believed to be a precondition for atherosclerosis. nih.gov The components of LDL, including cholesterol and phospholipids (B1166683), can undergo oxidation, generating various markers like oxysterols and oxidized phospholipids. mdpi.com This oxidation can modify the apolipoprotein B (apoB) component of LDL, reducing its affinity for the LDL receptor and increasing its recognition by scavenger receptors, a key step in the formation of foam cells and atherosclerotic plaques. mdpi.comresearchgate.net

Modulation of Cellular Signaling Pathways

This compound and their derivatives are not merely byproducts of oxidative stress; they are also active signaling molecules that can modulate various cellular pathways, particularly those involved in inflammation.

Involvement in Inflammatory Responses

A recently discovered class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), which includes linoleic acid esters of hydroxy linoleic acids (LAHLAs), has demonstrated anti-inflammatory properties. nih.govscdi-montpellier.fr Research has identified 13-LAHLA as a potent anti-inflammatory lipid. nih.govscdi-montpellier.fr Studies using an oat oil fraction rich in LAHLA isomers (9-LAHLA, 13-LAHLA, and 15-LAHLA) showed anti-inflammatory activity in a lipopolysaccharide (LPS)-induced cytokine secretion assay. nih.govscdi-montpellier.frresearchgate.net

Further investigation revealed that 13-LAHLA, the most abundant LAHLA isomer in human serum after consuming fractionated oat oil and also the most abundant endogenous LAHLA in mouse and human adipose tissue, effectively suppresses the secretion of cytokines and the expression of pro-inflammatory genes stimulated by LPS. nih.govscdi-montpellier.frresearchgate.netescholarship.org This highlights the role of LAHLAs as evolutionarily conserved lipids with significant anti-inflammatory activity in mammalian cells. nih.govscdi-montpellier.fr The anti-inflammatory effects of FAHFAs have been observed both in vitro and in vivo in models of chronic and acute inflammation. ocl-journal.org

LAHLA IsomerObserved EffectModel SystemReference
9-LAHLAIdentified as an abundant FAHFA in oat oil with anti-inflammatory activity.LPS-induced cytokine secretion assay nih.govscdi-montpellier.fr
13-LAHLASuppresses LPS-stimulated cytokine secretion and pro-inflammatory gene expression. Most abundant isomer in human serum post-oat oil ingestion and in mouse/human adipose tissue.Biological assays with synthesized 13-LAHLA nih.govscdi-montpellier.frresearchgate.net
15-LAHLAIdentified as an abundant FAHFA in oat oil with anti-inflammatory activity.LPS-induced cytokine secretion assay nih.govscdi-montpellier.fr

The biological effects of FAHFAs are, at least in part, mediated by their interaction with G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes. acs.org FAHFAs have been shown to activate GPR120 and GPR40, two GPCRs that are also receptors for free fatty acids. researchgate.netocl-journal.orgdiabetesjournals.org The activation of these receptors by FAHFAs can lead to a variety of downstream effects, including the modulation of inflammatory responses. diabetesjournals.org

Anti-Inflammatory Effects (e.g., Linoleic Acid Esters of Hydroxy Linoleic Acids (LAHLA) suppressing cytokine secretion)

Impact on Metabolic Pathways and Cellular Metabolism

This compound, as prominent members of the oxidized linoleic acid metabolites (OXLAMs), exert significant influence over cellular metabolism by interacting with key metabolic hubs and processes. Their effects are particularly notable in lipid storage organelles, energy-producing mitochondria, and the dynamic metabolic landscape of immune cells.

Lipid droplets (LDs) are now understood to be dynamic organelles central to lipid and energy balance, rather than inert fat reservoirs. nih.gov They consist of a neutral lipid core, primarily triacylglycerols (TAGs) and steryl esters, enclosed by a phospholipid monolayer decorated with various proteins that regulate lipid metabolism. nih.gov The primary function of LDs includes the safe storage of lipids to prevent the cellular toxicity that can arise from excess free fatty acids and other lipid species. researchgate.net

The introduction of oxidized lipids, such as this compound, alters the biophysical properties and function of lipid droplets. Research using computational modeling and mass spectrometry has revealed that lipid peroxidation leads to a redistribution of lipids within the droplet. nih.gov Specifically, hydroxyl derivatives of TAGs, which are prevalent oxidized species, migrate from the hydrophobic core to the more polar surface monolayer of the lipid droplet. nih.gov This repositioning is significant because the LD surface is the regulatory interface where enzymatic machinery for lipolysis (lipid breakdown) and lipogenesis (lipid synthesis) resides. nih.govnih.gov By altering the composition of this interface, this compound can affect these essential metabolic pathways and the interaction of lipid droplets with other organelles, such as the endoplasmic reticulum and mitochondria. nih.gov

A substantial body of evidence indicates that an excessive intake of linoleic acid leads to the formation of OXLAMs, which are strongly associated with impaired mitochondrial function. mdpi.comencyclopedia.pub Mitochondria, the powerhouses of the cell, can be significantly damaged by these metabolites, leading to reduced energy production and increased cellular stress.

Studies in mouse models have demonstrated that dietary OXLAMs can induce significant mitochondrial dysfunction in the liver. nih.govresearchgate.net This dysfunction is characterized by a reduction in the protein levels of Complex I of the electron transport chain, leading to diminished hepatic ATP levels. nih.govresearchgate.net Furthermore, OXLAMs contribute to increased lipid peroxidation and oxidative stress within the liver. nih.gov

A critical target of OXLAM-induced damage is cardiolipin (B10847521), a unique phospholipid essential for the structure and function of the inner mitochondrial membrane. stealthbt.com Cardiolipin helps organize the proteins of the electron transport chain to optimize ATP production. stealthbt.com Linoleic acid-containing cardiolipin is particularly susceptible to oxidation. encyclopedia.pub Its oxidation disrupts the mitochondrial membrane's integrity, contributing to a vicious cycle of increased reactive oxygen species (ROS) generation and further mitochondrial damage. encyclopedia.pubstealthbt.com In vitro studies using fibroblasts have confirmed that specific this compound, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), directly decrease the mitochondrial redox status, indicating a compromised antioxidant capacity and increased oxidative stress. ubc.ca Downstream metabolites of lipid peroxidation, like 4-hydroxy-2-nonenal (4-HNE), are also known to adversely affect multiple aspects of mitochondrial function, including oxidative phosphorylation and calcium balance. nih.gov

Immune cells undergo significant metabolic reprogramming to meet the energy and biosynthetic demands required for their activation, proliferation, and effector functions. mdpi.comnih.gov This process involves a dynamic shift between metabolic pathways, such as a switch from oxidative phosphorylation (OXPHOS) in quiescent cells to glycolysis in activated cells. nih.gov This metabolic plasticity is fundamental to a properly functioning immune response. frontiersin.org

For instance, the polarization of macrophages into pro-inflammatory M1 or anti-inflammatory M2 states is closely linked to their metabolic configuration. frontiersin.org The cellular environment, rich in various metabolites, can influence this reprogramming. While direct links between specific this compound and the comprehensive reprogramming of immune cell subsets are an area of ongoing research, it is established that lipid metabolism and oxidative stress—a known consequence of OXLAMs—are key factors. biorxiv.org The metabolic rewiring in immune cells can be initiated by signals like those from Toll-like receptors (TLRs), which are critical for immune activation. mdpi.com Given that OXLAMs can modulate inflammatory signaling, they are positioned to influence the metabolic decisions of immune cells, thereby shaping the nature and intensity of an immune response.

Effect on Mitochondrial Function (e.g., Oxidized Linoleic Acid Metabolites inducing dysfunction)

Influence on Gene Expression and Transcription Factors (Indirect Mechanisms)

This compound can indirectly influence the expression of genes by activating cellular signaling cascades that culminate in the modulation of transcription factor activity. These are not direct interactions where the lipid itself binds DNA, but rather a consequence of the cellular stress and signaling events they initiate.

A key mechanism involves the induction of oxidative stress. For example, studies have shown that OXLAMs can increase the expression of the thioredoxin-interacting protein (TXNIP) and stimulate the activation of apoptosis signal-regulating kinase 1 (ASK1). nih.govresearchgate.net ASK1 is a critical component of a mitogen-activated protein kinase (MAPK) signaling pathway that, once activated, can phosphorylate and activate downstream transcription factors, leading to changes in the expression of genes related to apoptosis, inflammation, and stress responses.

Further evidence of this indirect influence comes from research on fibroblasts, where linoleic acid metabolites were found to alter the expression of genes encoding for different types of collagen. ubc.ca Specifically, inhibiting the formation of 13-hydroperoxyoctadecadienoic acid (13-HpODE), the precursor to 13-HODE, led to an increase in the gene expression of the more elastic collagen III and a decrease in the gene for the stiffer collagen I. ubc.ca This indicates that this compound can play a role in modulating the genetic programs that control the composition of the extracellular matrix. The activity of constitutively expressed transcription factors, such as Yin Yang 1 (YY1), which plays a role in T cell differentiation, can also be influenced by the cellular state, including the cell cycle and potentially the redox environment that OXLAMs can alter. nih.govnih.gov

Occurrence and Distribution in Biological Systems

Presence in Plasma and Tissues (e.g., Adipose Tissue)

Metabolites of oxidized linoleic acid, including this compound, are detectable in various biological compartments, including blood plasma and tissues. nih.gov Their circulating levels can be indicative of certain pathological conditions; for instance, patients with nonalcoholic steatohepatitis (NASH) have been found to have increased levels of circulating OXLAMs. nih.govresearchgate.net

Adipose tissue serves as the body's primary storage site for fatty acids and is a major reservoir for the precursor molecule, linoleic acid. nih.govendocrinology.org The fatty acid composition of adipose tissue is a long-term reflection of dietary intake. nih.gov Notably, analyses of adipose tissue in U.S. adults have shown a dramatic 136% increase in the concentration of linoleic acid from 1959 to 2008, mirroring shifts in dietary fat sources. nih.gov As adipose tissue is a highly active metabolic organ responsible for lipid processing and storage, it is a key site for the formation of linoleic acid metabolites. nih.govmdpi.com The substantial increase in the storage of the precursor substrate suggests a correspondingly higher potential for the production and presence of this compound within this tissue and their subsequent release into circulation.

Accumulation within Subcellular Organelles (e.g., Lipid Droplets)

The biological activities of this compound are intrinsically linked to their localization within the cell. Like other lipid molecules, their distribution is not uniform but is concentrated in specific subcellular organelles, which act as hubs for their storage, metabolism, and signaling functions. The primary sites of accumulation include lipid droplets, mitochondria, and peroxisomes, where they are dynamically processed and participate in organelle-specific pathways.

Lipid Droplets as a Central Hub

Lipid droplets (LDs) are increasingly recognized as more than inert lipid storage depots; they are dynamic organelles central to lipid metabolism and cellular stress responses. mdpi.com Unsaturated fatty acids, including linoleic acid, are readily incorporated into lipid droplets, a process that can be protective by sequestering potentially lipotoxic fatty acids away from other cellular compartments. elifesciences.orgunimi.it The formation of LDs involves the esterification of fatty acids into neutral lipids like triacylglycerols (TGs), a key step catalyzed by enzymes such as diacylglycerol O-acyltransferases (DGATs). elifesciences.orgnih.gov

Research in various cell types has demonstrated the significant accumulation of linoleic acid derivatives within these organelles:

Hepatocytes: In HepG2 liver cells, exposure to linoleic acid leads to a notable increase in lipid droplet accumulation. researchgate.net This accumulation is associated with a four-fold increase in triglycerides, particularly those containing linoleic acid species. mdpi.com Furthermore, studies have shown that linoleic acid taken up by HepG2 cells can be modified into oleic fatty chains within the lipid droplets. researchgate.net

Macrophages: Unsaturated fatty acids, such as linoleic acid, potently induce the formation of lipid droplets in macrophages. elifesciences.org This process is mediated by the FABP4/CEBPα pathway, which promotes triglyceride synthesis. elifesciences.org

Adipose Tissue: Adipose triglyceride lipase (B570770) (ATGL), a key enzyme in lipolysis, also possesses a transacylase activity necessary for synthesizing a specific class of lipid molecules known as fatty acid esters of hydroxy fatty acids (FAHFAs). researchgate.netnih.govfrontiersin.org ATGL catalyzes the esterification of a hydroxy fatty acid with a fatty acid derived from a triacylglycerol, generating a FAHFA. nih.gov Consequently, FAHFAs can be found esterified to the glycerol (B35011) backbone of triacylglycerols (FAHFA-TAGs) and stored within lipid droplets in adipocytes. nih.govfrontiersin.org The subsequent release of these signaling lipids is controlled by lipolysis. frontiersin.org

The sequestration into lipid droplets is a critical mechanism for buffering fatty acid levels and preventing cellular damage. For instance, LDs can suppress endoplasmic reticulum stress and mitochondrial dysfunction induced by high levels of free fatty acids. nih.govfrontiersin.org

Table 1: Accumulation of this compound and Related Lipids in Lipid Droplets

Compound/Precursor Cell/Tissue Type Key Research Findings Citations
Linoleic Acid (LA) Macrophages Induces lipid droplet formation via the FABP4/CEBPα pathway, leading to triglyceride synthesis. elifesciences.org
Linoleic Acid (LA) SH-SY5Y Neuroblastoma Cells Stimulates the biogenesis of lipid droplets in a model of Parkinson's disease. nih.gov
Linoleic Acid (LA) HepG2 Hepatocytes Induces fat accumulation and increases the number of lipid droplets. LA taken into cells is modified into oleic fatty chains within LDs. researchgate.net
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Adipose Tissue Synthesized by ATGL and can be stored as FAHFA-triacylglycerols (FAHFA-TAGs) within lipid droplets. researchgate.netnih.govfrontiersin.org

Association with Mitochondria and Peroxisomes

Beyond lipid droplets, this compound are closely associated with mitochondria and peroxisomes, organelles critical for energy metabolism and redox balance.

Mitochondria: Several studies have implicated 9-HODE and 13-HODE in modulating mitochondrial function. In HepG2 cells, 9-HODE was found to increase the expression of genes involved in lipid uptake and production, while its counterpart, 9-HOTrE (derived from alpha-linolenic acid), perturbed mitochondrial energy metabolism by increasing spare respiratory capacity and decreasing palmitate oxidation. mendeley.comsemanticscholar.orgnih.gov Furthermore, increased levels of 9-HODE and 13-HODE in the liver of mice exposed to diesel exhaust were associated with triglyceride accumulation and mitochondrial dysfunction. ahajournals.org There is also evidence that the formation of 13(S)-HODE bound to phospholipids within mitochondrial membranes is a pathway that can increase membrane permeability, leading to mitochondrial degradation. wikipedia.org

Peroxisomes: Peroxisomes are a major site for fatty acid β-oxidation. Research has identified that 13(S)-HODE can be metabolized in peroxisomes through β-oxidation to produce chain-shortened products. wikipedia.org This pathway is considered a mechanism for inactivating and disposing of 13(S)-HODE. wikipedia.org Additionally, Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, are nuclear receptors for 13-HODE, linking this hydroxy linolein (B12465316) to the transcriptional regulation of lipid metabolism which is closely tied to peroxisomal function. researchgate.netnih.govoncotarget.com

Table 2: Association of this compound with Other Subcellular Organelles

Compound Organelle Cell/Tissue Type/Model Key Research Findings/Effects Citations
9-HODE Mitochondria HepG2 Hepatocytes Did not directly affect mitochondrial metabolism in Seahorse assays but increased triglycerides and expression of genes for lipid uptake. semanticscholar.orgnih.gov
9-HODE & 13-HODE Mitochondria Mouse Liver Levels increased with diesel exhaust exposure; associated with triglyceride accumulation and mitochondrial dysfunction. ahajournals.org
13(S)-HODE Mitochondria General Cellular Models Formation of 13(S)-HODE-bound phospholipids in mitochondrial membranes can increase permeability and trigger organelle degradation. wikipedia.org
13(S)-HODE Peroxisomes General Cellular Models Metabolized via peroxisome-dependent β-oxidation for inactivation and disposal. wikipedia.org

3.2.2. Quadrupole Time of Flight Q Tof Lc Ms for High Resolution Analysis Previous Search

Extraction and Sample Preparation Techniques

The initial steps of extraction and sample preparation are critical for the successful analysis of hydroxy linoleins. These procedures aim to isolate the analytes from complex matrices while preserving their original isomeric forms.

A common approach for extracting total fatty acids, including this compound, involves saponification followed by extraction. For instance, a lipid sample can be dissolved in a solvent like toluene, followed by the addition of sodium methoxide (B1231860) in methanol (B129727) to achieve methylation. aocs.org After the reaction, the mixture is neutralized, and the resulting fatty acid methyl esters (FAMEs) are extracted using a non-polar solvent such as hexane (B92381). aocs.org Another method involves alkaline hydrolysis using sodium hydroxide (B78521) in methanol, followed by acidification and extraction with a non-polar solvent. foodandnutritionjournal.org

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and fractionation. gilson.commdpi.com SPE can effectively separate hydroxy fatty acids from other lipids based on polarity. rsc.org For example, after an initial extraction, the sample can be loaded onto an SPE cartridge, often with a silica-based sorbent. mdpi.comrsc.org Non-polar lipids can be eluted with a non-polar solvent system, followed by the elution of the more polar hydroxy fatty acids with a more polar solvent. uncst.go.ug This not only cleans up the sample but also enriches the concentration of the target analytes. lcms.cz

Considerations for Isomer Preservation

A primary challenge in the analysis of this compound is the preservation of their isomeric integrity, including positional and stereoisomers, throughout the extraction and preparation process. Isomerization can occur under certain conditions, such as high temperatures or exposure to acidic or alkaline environments, potentially leading to inaccurate research findings. rsc.org

To minimize isomerization, it is crucial to employ mild extraction and derivatization conditions. For example, avoiding high temperatures during solvent evaporation and using less harsh reagents can help maintain the original isomeric profile. rsc.org Some studies have indicated that linoleic acid can start to isomerize at temperatures as low as 140°C. rsc.org The choice of solvent and pH during extraction is also critical. For instance, after saponification, careful neutralization is required before extraction to prevent acid- or base-catalyzed isomerization. aocs.orgfoodandnutritionjournal.org

Catalytic hydrogenation can be employed to produce more stable saturated hydroxy lipids from the complex mixtures found in oxidized samples. This simplifies the analytical problem and reduces the risk of oxidation artifacts during analysis. nih.gov

Derivatization Strategies for Enhanced Analysis

Derivatization is a key strategy to improve the volatility and thermal stability of this compound for gas chromatography (GC) analysis and to enhance detection in both GC and high-performance liquid chromatography (HPLC). rsc.org

For Gas Chromatography (GC):

The hydroxyl group of this compound is typically derivatized to a less polar and more stable functional group. rsc.org

Silylation: This is one of the most common derivatization methods, converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. rsc.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. rsc.org

Methylation: The carboxyl group is often converted to a methyl ester to increase volatility. nih.gov This can be achieved using reagents like sodium methoxide or boron trifluoride in methanol. aocs.orgrsc.org

Other Derivatizations: Acetylation can also be used, but it may not always protect the hydroxyl group under high-temperature GC conditions. rsc.org To determine the enantiomeric composition, derivatization with chiral reagents like (S)-ibuprofen can be performed, allowing the separation of the resulting diastereomers on a standard achiral GC column. wur.nl

For High-Performance Liquid Chromatography (HPLC):

While HPLC can often analyze underivatized this compound, derivatization can significantly enhance detection sensitivity, especially when using UV-Vis or fluorescence detectors. researchgate.net

Chromophore Labeling: Derivatizing agents that introduce a chromophore, such as p-methoxyphenacyl bromide, can be used to improve UV detection.

Fluorescence Labeling: Reagents like dansyl chloride can be used to add a fluorescent tag to the molecule, greatly increasing sensitivity. researchgate.net

Charge-Switch Derivatization: For mass spectrometry detection, derivatization with reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP) can increase ionization efficiency by introducing a permanently charged group. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the complex mixtures of hydroxy linolein (B12465316) isomers. Both gas chromatography and high-performance liquid chromatography are extensively used, each offering distinct advantages.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. For the analysis of this compound, derivatization to their corresponding methyl esters and trimethylsilyl ethers is typically required. rsc.org

The choice of the capillary column's stationary phase is critical for achieving the separation of closely related isomers. High-polarity columns are particularly effective for resolving positional and geometric isomers of fatty acid derivatives. researchgate.netsupelco.com.tw

Cyanopropylsiloxane Phases: Columns with a high content of cyanopropylsiloxane (e.g., CP-Sil 88, SP-2560) are widely used and recommended for separating fatty acid methyl esters (FAMEs), including their cis and trans isomers. uncst.go.ugresearchgate.net These columns can provide excellent resolution of a wide range of FAMEs. researchgate.net For instance, 100-meter CP-Sil 88 or SP-2560 columns are considered a minimum requirement for resolving trans-C16:1 positional isomers. researchgate.net

Ionic Liquid Phases: More recently, ionic liquid capillary columns (e.g., SLB-IL111) have emerged, offering even higher polarity and different selectivity compared to traditional cyanopropylsiloxane phases. researchgate.netmdpi.com These columns have demonstrated superior performance in separating complex mixtures of fatty acid isomers, including conjugated linoleic acid (CLA) isomers that are difficult to resolve on other columns. researchgate.netmdpi.com They can provide baseline separation of the geometric isomers of linoleic acid methyl ester. mdpi.com

The table below summarizes some commonly used high-polarity GC columns for hydroxy linolein analysis.

Column TypeStationary PhaseTypical DimensionsKey Applications
CP-Sil 88100% Cyanopropylpolysiloxane100 m x 0.25 mmResolution of cis/trans FAME isomers
SP-2560Poly(biscyanopropyl siloxane)100 m x 0.25 mmAnalysis of complex FAME mixtures
SLB-IL111Ionic Liquid100 m or 200 m x 0.25 mmSeparation of challenging geometric and positional isomers

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org A key advantage of HPLC for hydroxy linolein analysis is that it can often be performed without derivatization, which is particularly useful for preserving the native structure of the analytes. rsc.orgresearchgate.net

Normal-Phase HPLC (NP-HPLC): This mode separates analytes based on their polarity. wikipedia.org It is effective for separating lipid classes, such as distinguishing between mono-, di-, and trihydroxy fatty acids. wur.nlnih.gov A typical NP-HPLC system might use a silica-based column with a mobile phase consisting of a mixture of non-polar and polar solvents like hexane and isopropanol. nih.gov

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). nih.gov This technique is well-suited for separating individual hydroxy linolein isomers based on differences in their hydrophobicity. nih.gov It has been successfully used to resolve positional isomers of hydroxyoctadecadienoates. aocs.org

Chiral HPLC: To separate enantiomers (R and S forms) of this compound, chiral chromatography is necessary. This can be achieved using a chiral stationary phase, such as a Chiralpak AD column. nih.gov This technique is crucial for determining the stereospecificity of enzymatic reactions that produce this compound. nih.gov

The following table provides an overview of HPLC methods used for hydroxy linolein analysis.

HPLC ModeStationary PhaseMobile Phase ExampleSeparation Principle
Normal-Phase (NP)Silica (B1680970), PVA-SilHexane/IsopropanolPolarity
Reversed-Phase (RP)C18 (ODS)Acetonitrile/WaterHydrophobicity
ChiralChiralpak ADHexane/IsopropanolEnantioselectivity
Reversed-Phase HPLC for General Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the separation of this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), while the mobile phase is polar. This setup allows for the separation of compounds based on their hydrophobicity. Less polar compounds are retained longer on the column.

A study on the lipoxygenase products of linoleic acid demonstrated the utility of RP-HPLC in separating regioisomeric hydroperoxides and their corresponding hydroxides. nih.gov The method involved the use of a mobile phase containing salts, which improved the retention and separation of 13-hydroperoxy-9,11-octadecadienoic acid and 9-hydroperoxy-10,12-octadecadienoic acid. nih.gov Subsequent reduction of these hydroperoxides yielded 13-hydroxy-9,11-octadecadienoic acid and 9-hydroxy-10,12-octadecadienoic acid, which were also successfully separated using this method. nih.gov The pH and ionic strength of the buffer in the mobile phase were found to be critical parameters affecting the retention times and separation factors. nih.gov For instance, phosphate (B84403) concentrations around 100 mM were shown to decrease retention times and enhance the separation of the two products. nih.gov

Key parameters in RP-HPLC for hydroxy linolein analysis include the type of stationary phase, the composition of the mobile phase (often a mixture of water, acetonitrile, and/or methanol with additives like acids or buffers), and the detector used (commonly a UV detector set at a wavelength where the conjugated diene system of this compound absorbs, such as 234 nm). sci-hub.seresearchgate.net

Table 1: Example of RP-HPLC Conditions for Hydroxy Linolein Separation

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size) mdpi.com
Mobile Phase Isocratic or gradient elution with mixtures of water, acetonitrile, and/or methanol, often with acidic modifiers like formic acid. mdpi.com
Flow Rate Typically 1.0 - 1.5 mL/min. researchgate.netmdpi.com
Detection UV at 210-235 nm. sci-hub.seresearchgate.net
Temperature Often ambient or controlled (e.g., 40°C). researchgate.net
Silver Ion Chromatography for Geometric and Positional Isomer Separation

Silver ion chromatography (Ag+-HPLC) is a powerful technique for the separation of unsaturated lipids based on the number, configuration (cis/trans), and position of double bonds. sci-hub.se The stationary phase, typically silica gel, is impregnated with silver ions (Ag+). The separation mechanism relies on the formation of reversible charge-transfer complexes between the silver ions and the π-electrons of the double bonds in the fatty acid chains.

This technique has proven invaluable for resolving complex mixtures of conjugated linoleic acid (CLA) isomers, which include various geometric and positional isomers. sci-hub.senih.gov Ag+-HPLC can separate CLA isomers into groups based on their double bond configurations (trans,trans; cis,trans/trans,cis; and cis,cis) and can also separate individual positional isomers within each geometric group. nih.gov For instance, it has been used to resolve Δ8,10- and Δ11,13-octadecadienoic acids, which were previously difficult to separate chromatographically. nih.gov

The resolution in silver ion chromatography can be significantly enhanced by converting the fatty acids to their phenacyl esters. sci-hub.se This derivatization is thought to facilitate the complexation with silver ions. sci-hub.se The mobile phase typically consists of mixtures of hexane, dichloromethane, and acetonitrile. sci-hub.se

Table 2: Ag+-HPLC System for Isomer Separation

ComponentSpecification
Column Silica-based cation-exchange column loaded with silver ions (e.g., Nucleosil 100-5SA). sci-hub.se
Mobile Phase Mixtures of hexane, dichloromethane, and acetonitrile. sci-hub.se
Detection UV at 233 nm for methyl esters, 245 nm for phenacyl esters. sci-hub.se
Application Separation of geometric (cis/trans) and positional isomers of unsaturated fatty acids. sci-hub.senih.gov

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-high performance liquid chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically less than 2 µm). eag.comresearchgate.net This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. waters.comijsrtjournal.com UPLC systems are designed to operate at much higher pressures (up to 100 MPa or 15,000 psi) to accommodate the smaller particle sizes and maintain optimal flow rates. eag.comwaters.com

The enhanced separation power of UPLC is particularly beneficial for the analysis of complex biological samples containing a multitude of lipid species, including this compound. nih.gov The increased speed allows for higher sample throughput, which is crucial in large-scale studies. researchgate.net UPLC can be coupled with various detectors, including UV/Vis, fluorescence, and mass spectrometry, providing comprehensive analytical capabilities. eag.comresearchgate.net The combination of UPLC with mass spectrometry (UPLC-MS) has become a powerful tool for the determination of hydroxy fatty acids with high sensitivity and resolution. nih.gov

Table 3: Comparison of HPLC and UPLC

FeatureHPLCUPLC
Particle Size ~5 µm eag.com< 2 µm eag.comijsrtjournal.com
Operating Pressure Up to 40 MPa eag.comUp to 100 MPa eag.comijsrtjournal.com
Resolution GoodVery High waters.com
Analysis Time LongerFaster waters.com
Sensitivity GoodHigher researchgate.net

Mass Spectrometry (MS)-Based Identification and Quantification

Mass spectrometry is an indispensable technique for the structural elucidation and quantification of this compound. When coupled with a chromatographic separation method, it provides a powerful platform for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, chemical derivatization is necessary to increase their volatility and thermal stability for GC analysis. spectroscopyonline.comnih.gov

To facilitate GC-MS analysis, the carboxyl and hydroxyl groups of this compound are typically derivatized. Common derivatization strategies include:

Esterification: The carboxyl group is converted to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. nih.gov

Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether.

To determine the position of the hydroxyl group and the double bonds, specific derivatization techniques are employed. 4,4-dimethyloxazoline (DMOX) derivatives are particularly useful. nih.gov When subjected to electron ionization (EI) in the mass spectrometer, DMOX derivatives produce characteristic fragmentation patterns that allow for the unambiguous localization of double bonds and other functional groups along the fatty acid chain.

Another approach involves the formation of adducts with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD). These adducts can provide information about the geometry and position of conjugated double bond systems.

A new GC-MS method has been developed for locating double bonds in monounsaturated 3-hydroxyalkenoic acids, which involves a three-step derivatization process: methanolysis, acetylation, and the addition of dimethyldisulfide (DMDS) to the double bonds. nih.gov The resulting derivatives yield characteristic fragments upon EI-MS analysis, enabling the precise determination of the double bond's position. nih.gov In situ derivatization using acetic anhydride (B1165640) has also been utilized to protect hydroxyl and amine groups, preventing reactions and allowing for accurate quantification by GC-MS. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. wikipedia.org This technique is particularly well-suited for the analysis of this compound in complex biological matrices, as it often requires minimal sample preparation and can analyze the compounds without derivatization. mdpi.com

In LC-MS/MS, the eluent from the LC column is introduced into an ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where the analytes are ionized. wikipedia.org The ions are then transferred to the mass spectrometer. In a tandem MS setup (like a triple quadrupole), a specific precursor ion (e.g., the deprotonated molecule [M-H]- of a hydroxy linolein) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification. mdpi.com

LC-MS/MS methods have been successfully developed for the quantification of various this compound, such as 9-HODE and 13-HODE, in different biological and food samples. mdpi.com These methods have demonstrated high sensitivity, with limits of detection in the low ng/mL or even pg/mL range. mdpi.com The use of stable isotope-labeled internal standards is recommended for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.gov

Targeted and Untargeted Lipidomics Approaches

The study of this compound, a subgroup of oxidized lipids, has been significantly advanced by the application of lipidomics, which involves the comprehensive analysis of lipids in biological systems. nih.govjsbms.jp Modern research into these compounds heavily relies on mass spectrometry (MS) based techniques, particularly liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.govjsbms.jp Within this framework, two primary strategies are employed: targeted and untargeted lipidomics, each offering distinct advantages for investigating the roles of this compound. creative-proteomics.comlcms.cz

Targeted Lipidomics

Targeted lipidomics is a hypothesis-driven approach designed to detect and quantify specific, known lipid molecules. lcms.cz This methodology focuses on a predefined list of analytes, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), the major hydroxy linolein isomers. researchgate.net The primary advantage of targeted analysis is its high sensitivity and specificity, allowing for accurate and precise quantification of selected compounds, even at low concentrations in complex biological samples. creative-proteomics.comnih.gov

The typical workflow involves monitoring a specific precursor ion and its corresponding product ion (fragment) for each targeted analyte using tandem mass spectrometry. nih.gov This technique, often referred to as multiple reaction monitoring (MRM), enhances the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the molecule. lcms.cz Targeted methods have been successfully used to measure the concentrations of various oxidized linoleic acid metabolites (OXLAMs) in different biological matrices. For example, a study using quadrupole time-of-flight mass spectrometry established a method to quantify 9-HODE, 13-HODE, 9-oxoODE, and 13-oxoODE in rat plasma, finding their mean concentrations to be 57.8, 123.2, 218.1, and 57.8 nmol/L, respectively. researchgate.net Another investigation used a metabolomics approach to show that plasma levels of 9-HODE and 13-HODE increased 3.1-fold in trained cyclists immediately following a 75-km cycling bout. physiology.org

Untargeted Lipidomics

In contrast, untargeted lipidomics is a hypothesis-generating approach that aims to provide a comprehensive and unbiased profile of all detectable lipids in a sample. mdpi.com This global analysis is not restricted to known compounds and is therefore ideal for discovering novel or unexpected this compound and for identifying broader shifts in lipid metabolism associated with a particular physiological or pathological state. jsbms.jpmdpi.com

Untargeted approaches typically use high-resolution mass spectrometry platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers coupled with liquid chromatography (LC) or gas chromatography (GC). physiology.orgbiorxiv.org The goal is to capture a snapshot of the entire lipidome. mdpi.com While powerful for discovery, a key challenge in untargeted lipidomics is the identification of unknown compounds. Confirmation of a newly discovered lipid's identity requires rigorous validation using authentic chemical standards and matching fragmentation patterns and retention times. nih.gov For instance, a global oxidative lipidomics study identified 244 distinct oxidized free fatty acids after trauma, but only 41 could be definitively confirmed due to the availability of standards and complete data. nih.gov Another study utilized an untargeted approach to identify 13-S-hydroxyoctadecadienoic acid (13-S-HODE) as a small metabolite that binds directly to the mTOR protein in HEK293T cells. biorxiv.org

The integration of both targeted and untargeted approaches provides a powerful strategy for advancing research on this compound. Untargeted analysis can first be used to identify novel lipids or metabolic pathways of interest, followed by the development of targeted assays for precise quantification and validation in larger sample cohorts. nih.gov

Detailed Research Findings

The table below summarizes key findings from studies utilizing targeted and untargeted lipidomics to investigate this compound.

Hydroxy Linolein(s) StudiedLipidomics ApproachBiological MatrixAnalytical PlatformKey FindingsCitations
9-HODE, 13-HODE, 9-oxoODE, 13-oxoODETargetedRat PlasmaLC/MS-QToFDeveloped a reproducible method for quantification. Mean plasma concentrations were 57.8, 123.2, 218.1, and 57.8 nmol/L, respectively. researchgate.net
13-HODE + 9-HODEUntargeted (Metabolomics)Human PlasmaGC-MS and LC-MSPlasma levels increased 3.1-fold immediately post-75-km cycling. The increase correlated with markers of oxidative stress. physiology.org
13-S-HODEUntargetedHuman Embryonic Kidney 293T (HEK293T) cellsLC-MSIdentified 13-S-HODE as a direct binding metabolite to the mTOR protein, inhibiting its kinase activity. biorxiv.org
d4-13-HODE (tracer)TargetedRat Plasma, Liver, Adipose, HeartMass SpectrometryDietary 13-HODE is absorbed and incorporated into esterified plasma lipid pools and peripheral tissues like the liver, adipose, and heart. escholarship.org
Total Hydroxyoctadecadienoic acid (HODE)TargetedRat and Mouse Plasma and LiverGC/MSAdministration of a free radical generator increased HODE levels in both plasma and liver, supporting HODE as a marker for in vivo lipid peroxidation. nih.gov

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique integral to the LC-MS analysis of this compound. wikipedia.orgnih.gov It allows for the transfer of ions from the liquid phase to the gas phase with minimal fragmentation, which is particularly advantageous for analyzing labile molecules like lipids. wikipedia.orglibretexts.org In the context of hydroxy linolein analysis, ESI is typically operated in negative ion mode, as this provides high sensitivity for these acidic lipids. nih.govmdpi.com

The process involves applying a high voltage to the liquid eluting from the HPLC column, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer for analysis. nih.gov This gentle ionization process ensures that the molecular ion (or a pseudomolecular ion) is readily observed, providing crucial information about the intact molecule's mass. wikipedia.org When coupled with tandem mass spectrometry (MS/MS), ESI can provide structural information through the fragmentation of selected precursor ions. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) for Isomer Differentiation

The separation of isomeric lipids is a significant analytical challenge due to their identical masses. polyu.edu.hk Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), particularly Trapped Ion Mobility Spectrometry (TIMS-MS), offers an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. polyu.edu.hknih.gov This technique is increasingly being used to differentiate between hydroxy linolein isomers that are indistinguishable by mass spectrometry alone. nih.govmdpi.com

IMS-MS separates ions based on their different mobilities through a buffer gas under the influence of an electric field before they enter the mass spectrometer. polyu.edu.hkmdpi.com This allows for the resolution of isomers with different spatial configurations. nih.gov For example, TIMS has been shown to effectively separate overlapping peaks that cannot be fully resolved by chromatography and mass spectrometry alone, which is critical for accurate quantification. acs.org The integration of IMS has been crucial in discriminating numerous isomeric metabolites, some of which were annotated for the first time. acs.org

A notable application involved the use of a Paternò-Büchi photochemical derivatization reaction coupled with DI-TIMS-MS/MS to differentiate lithiated adducts of conjugated linoleic acid (CLA) isomers, demonstrating the power of this technique in resolving lipids differing in their double bond position and geometry. nih.gov

High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry (HrTOF-CIMS) for Isomer-Resolved Structures

High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry (HrTOF-CIMS) is a powerful tool for the real-time detection of organic compounds with high sensitivity and molecular specificity. d-nb.info This technique is particularly valuable for studying the gas-phase precursors to secondary organic aerosols, which can include volatile hydroxy linolein derivatives. d-nb.info

HrTOF-CIMS utilizes soft ionization methods, such as proton transfer from hydronium ions (H₃O⁺) or reaction with acetate (B1210297) ions, to ionize analytes with minimal fragmentation. epa.govcopernicus.orgresearchgate.net The high mass resolution of the TOF analyzer (up to m/Δm 6000) allows for the determination of the elemental formula of the detected ions, providing crucial structural information. copernicus.orgresearchgate.net This capability enables the separation of isobaric masses, which is essential for distinguishing between different isomers. copernicus.orgresearchgate.net

The instrument can provide quantifiable molecular-level information for both gas and particle-phase organic species on rapid timescales. epa.gov This allows for the probing of oxidation and secondary organic aerosol formation mechanisms. epa.gov Recent developments have focused on using acetate reagent ion chemistry to selectively detect and estimate the vapor pressures of organic acids, a category that includes this compound. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and quantification of this compound. aocs.org Unlike mass spectrometry, which provides information on the mass-to-charge ratio, NMR provides detailed insights into the chemical environment of individual atoms within a molecule.

¹³C-NMR for Isomer Identification and Quantification

¹³C-NMR spectroscopy is a particularly powerful tool for the identification and quantification of hydroxy linolein isomers. nih.govscribd.com The chemical shift of each carbon atom in the ¹³C-NMR spectrum is highly sensitive to its local electronic environment, allowing for the differentiation of positional and geometric isomers. nih.govresearchgate.net

Recent studies have utilized Density Functional Theory (DFT) calculations of ¹³C-NMR chemical shifts to accurately predict and assign the spectra of various hydroxy secondary oxidation products of conjugated linoleic acid methyl esters. nih.govresearchgate.net These studies have shown that the chemical shift of the methine CH-OH group is highly diagnostic for the trans/trans and cis/trans geometry of the adjacent double bonds. nih.govresearchgate.net Furthermore, the chemical shift of the -CH₂- group adjacent to the terminal double bond of the conjugated system is strongly dependent on the cis/trans geometry of that bond, providing another valuable tool for structural analysis. nih.govresearchgate.net

While NMR offers significant advantages in terms of being non-destructive and not requiring specific standards for quantification, it has lower sensitivity compared to mass spectrometry. nih.gov Signal overlap in ¹H-NMR spectra and the low natural abundance of ¹³C can also present challenges. nih.gov

Table 2: Diagnostic ¹³C-NMR Chemical Shifts for Hydroxy Linolein Isomer Features

Structural FeatureDiagnostic InformationReference
Methine CH-OH grouptrans/trans vs. cis/trans geometry of adjacent double bonds nih.govresearchgate.net
-CH₂- group adjacent to terminal double bondcis/trans geometry of the terminal double bond nih.govresearchgate.net

NMR for Monitoring Chemical Reactions and Isomer Kinetics

NMR spectroscopy is an excellent technique for monitoring chemical reactions and determining reaction kinetics in real-time. magritek.comiastate.edu This is achieved by acquiring a series of spectra over the course of a reaction, allowing for the identification and quantification of reactants, products, and any intermediates or side-products. magritek.comchemrxiv.org

The quantitative nature of NMR, where signal intensity is directly proportional to concentration, makes it ideal for kinetic studies. magritek.com Benchtop NMR spectrometers can be installed directly in a fume hood and coupled to a reactor, enabling online monitoring of reactions. magritek.commagritek.com This setup allows for the study of reaction mechanisms and kinetics under various conditions. magritek.combruker.com For example, the hydrolysis of acetic anhydride has been successfully monitored in real-time using a benchtop NMR spectrometer to determine rate constants and activation energy. magritek.com

This capability is highly relevant to the study of this compound, as it can be used to monitor their formation through enzymatic or chemical oxidation of linoleic acid, providing insights into the kinetics of isomer formation.

Bioanalytical Assay Development for Functional Characterization

The functional characterization of this compound often requires the development of specific bioanalytical assays. These assays are crucial for understanding the biological roles of these molecules and for quantifying their levels in biological samples.

One common approach is the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for the quantification of specific hydroxy linolein isomers and related metabolites in biological matrices like plasma. mdpi.commdpi.comnih.gov These methods often involve a standard addition protocol to ensure accurate quantification, especially for endogenous compounds present at low concentrations. mdpi.com For example, a validated LC-MS/MS method was developed to quantify nitrated derivatives of oleic and linoleic acid in human plasma, revealing significantly higher levels of nitro-oleic acid in patients with ischemic heart disease. mdpi.com

In addition to quantification, bioassays are employed to assess the biological activity of this compound. For instance, the ability of these compounds to inhibit lipid peroxidation can be measured using a linoleic acid emulsion system. plos.org Other assays, such as those measuring free radical scavenging activity (e.g., ABTS, hydroxyl radical, superoxide (B77818) anion scavenging assays), can provide further insights into their antioxidant properties. plos.org Effect-directed analysis (EDA) using techniques like high-performance thin-layer chromatography (HPTLC) coupled with bioassays can be used to screen complex mixtures for bioactive compounds, including this compound. researchgate.net

Table 3: Common Bioanalytical Assays for Hydroxy Linolein Characterization

Assay TypePurposeExample Application
LC-MS/MS QuantificationAccurate measurement of specific isomers in biological fluidsQuantification of nitrated linoleic acid in human plasma mdpi.com
Lipid Peroxidation Inhibition AssayAssessment of antioxidant activity in a lipid systemMeasuring the inhibition of linoleic acid peroxidation by antioxidant peptides plos.org
Free Radical Scavenging AssaysEvaluation of the ability to neutralize various radical speciesDetermining the ABTS and hydroxyl radical scavenging activity of novel compounds plos.org
Effect-Directed Analysis (EDA)Screening complex mixtures for bioactive componentsIdentifying bioactive compounds in plant extracts using HPTLC-bioassays researchgate.net

Cell-Based Assays for Signaling Pathway Analysis

Cell-based assays are indispensable tools for investigating the effects of this compound on cellular signaling pathways. thermofisher.com These assays provide a physiologically relevant context to understand how these lipid mediators modulate cellular responses such as proliferation, differentiation, apoptosis, and inflammation. thermofisher.compromega.ca A variety of cell-based assay platforms are available, each with its own principles and applications, allowing researchers to dissect specific signaling events. thermofisher.com

One common approach involves the use of reporter gene assays. thermofisher.com In these assays, a reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a specific response element that is activated by a particular signaling pathway. thermofisher.com When this compound activate the pathway, the corresponding transcription factor binds to the response element, leading to the expression of the reporter gene, which can then be quantified. This method provides a readout of the transcriptional activation of a pathway. thermofisher.com

Another powerful technique is the use of proximity-based assays, such as Förster Resonance Energy Transfer (FRET). thermofisher.com FRET-based assays can monitor protein-protein interactions or conformational changes in real-time within living cells. For example, a biosensor consisting of two fluorescent proteins linked by a peptide that is a substrate for a specific kinase can be used. Upon phosphorylation by the kinase activated by a hydroxy linolein-mediated signaling pathway, a conformational change occurs, altering the FRET signal. thermofisher.com

Furthermore, direct measurement of post-translational modifications, such as phosphorylation, is a key aspect of signaling pathway analysis. promega.ca Western blotting is a classical method to detect changes in the phosphorylation status of specific proteins in response to treatment with this compound. More advanced techniques, such as LanthaScreen® cellular assays, utilize Time-Resolved FRET (TR-FRET) to detect the phosphorylation of specific protein substrates within the native cellular environment. thermofisher.com These assays often employ a terbium-labeled antibody that recognizes the phosphorylated substrate, providing a sensitive and quantitative readout. thermofisher.com

Interactive Data Table:

In Vitro Enzymatic Activity Measurements

In vitro enzymatic activity measurements are crucial for characterizing the enzymes that produce or are modulated by this compound. These assays allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), providing insights into enzyme efficiency and substrate specificity. nih.gov Various methods can be employed, with the choice depending on the specific enzyme and the nature of the reaction. wikipedia.org

Spectrophotometric assays are a common and convenient method for measuring enzyme activity. mdpi.comcreative-enzymes.com These assays rely on a change in absorbance at a specific wavelength as a result of the enzymatic reaction. This can be due to the production or consumption of a chromogenic substrate or product. For enzymes that utilize NAD+ or NADP+ as cofactors, the change in absorbance at 340 nm, corresponding to the formation or consumption of NADH or NADPH, can be monitored. creative-enzymes.com

Radiometric assays offer high sensitivity and are particularly useful when the substrate or product is not easily detectable by other means. mdpi.com These assays involve the use of a radiolabeled substrate, and the enzymatic activity is determined by measuring the radioactivity of the product after its separation from the substrate, often by chromatography. mdpi.com

More advanced techniques like microscale thermophoresis (MST) have emerged as powerful tools for measuring enzymatic activity. wikipedia.org MST measures the change in the thermophoretic movement of a fluorescently labeled substrate as it is modified by an enzyme. This method allows for real-time measurement of enzymatic rates with high sensitivity and low material consumption. wikipedia.org

When studying the effects of this compound on enzyme activity, these compounds can be included in the reaction mixture as potential substrates, inhibitors, or activators. By measuring the enzyme's activity in the presence of varying concentrations of a specific hydroxy linolein, one can determine its effect on the enzyme's kinetics. For example, a DNA oligonucleotide-directed RNA cleavage assay can be used to screen for inhibitors of viral enzymes like HBV RNaseH. nih.gov

It is important to note that in vitro enzymatic activity may not always directly reflect the activity within a living cell due to the crowded cellular environment and other regulatory factors. nih.gov However, in vitro assays provide a fundamental understanding of the enzyme's catalytic mechanism and its interaction with specific molecules like this compound.

Interactive Data Table:

Lipid-Protein Interaction Studies

Understanding the interactions between this compound and proteins is fundamental to elucidating their biological functions, as these interactions can modulate protein localization, activity, and downstream signaling. nih.gov A variety of in vitro and in vivo techniques are available to study these non-covalent interactions. nih.gov

One of the most common in vitro methods is the protein-lipid overlay assay. nih.gov In this technique, different lipids, including various this compound, are spotted onto a membrane. The membrane is then incubated with a purified protein of interest, and the binding of the protein to the specific lipids is detected, often using an antibody against the protein or an epitope tag. This method provides a qualitative assessment of which lipids a protein can bind to. nih.gov

Liposome binding assays offer a more quantitative approach. nih.gov In these assays, liposomes (artificial lipid vesicles) are prepared with a defined lipid composition, including the hydroxy linolein of interest. The protein is then incubated with the liposomes, and the extent of protein binding is quantified after separating the liposomes from the unbound protein, for example, by centrifugation.

Biophysical techniques provide detailed insights into the thermodynamics and kinetics of lipid-protein interactions. Isothermal titration calorimetry (ITC) can directly measure the heat changes that occur upon the binding of a lipid to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. mdpi.com Surface plasmon resonance (SPR) is another powerful technique that can measure the real-time binding and dissociation of a protein to a lipid monolayer immobilized on a sensor chip, providing kinetic information.

In living cells, the discovery of lipid-mediated protein-protein interactions can be achieved using metabolic labeling with photoactivatable and clickable probes. rsc.org Myristic acid analogs containing a photo-crosslinker and a clickable group can be metabolically incorporated into proteins. Upon photoactivation, the probe forms a covalent bond with interacting proteins, which can then be identified by mass spectrometry. This approach allows for the capture of transient and PTM-specific interactions in a cellular context. rsc.org

Molecular dynamics (MD) simulations have also emerged as a powerful computational tool to study lipid-protein interactions at an atomic level of detail. nih.gov By simulating the behavior of a protein embedded in a lipid bilayer containing this compound, MD simulations can predict the specific binding sites, the orientation of the lipid in the binding pocket, and the effect of the interaction on the protein's conformation and dynamics. nih.gov These simulations can provide a molecular glimpse into the complexity of these interactions and complement experimental findings. nih.gov

Interactive Data Table:

Comparative and Evolutionary Perspectives

Hydroxy Linoleins Across Different Organisms (Plants, Mammals, Microbes)

This compound, oxidized derivatives of linoleic acid, are found across diverse life forms, from microbes to plants and mammals. Their presence and function are tailored to the specific physiological context of the organism.

In Plants: Plants produce this compound, often as part of their defense mechanisms and response to environmental stress. Non-allylic hydroxy fatty acids can be formed through enzymatic processes within seed plants. marinelipids.ca The activity of enzymes like superoxide (B77818) dismutase (SOD), which is involved in managing reactive oxygen species (ROS) that can lead to lipid peroxidation, is influenced by factors such as herbicides, atmospheric pollutants, and drought. interchim.fr This suggests that the generation of this compound could be a component of the plant's broader strategy to contend with oxidative stress. While distinct from this compound, plants also utilize other hydroxylated compounds, such as hydroxyproline-rich glycoproteins for structural and signaling purposes in reproduction nih.gov and N-hydroxy-pipecolic acid as a critical signal for systemic acquired resistance against pathogens. frontiersin.org

In Mammals: In mammals, this compound are primarily recognized as byproducts and potential biomarkers of in vivo lipid peroxidation. caymanchem.com The process often begins with the autoxidation of triglycerides containing linoleic acid, forming hydroperoxides, which are then reduced by peroxidases to the more stable this compound. caymanchem.com Studies in rats have shown that when linoleate (B1235992) hydroperoxides are ingested, they are metabolized and reduced to hydroxy fatty acids during absorption. capes.gov.br These resulting hydroxy acids can then be incorporated into triglycerides. capes.gov.br Their presence in tissues can, therefore, indicate levels of oxidative stress and cellular damage.

In Microbes: Certain bacteria have demonstrated the ability to directly produce this compound from linoleic acid. For instance, strains of Enterococcus faecalis isolated from the ovine rumen can hydrate (B1144303) linoleic acid to produce 10-hydroxy-12-octadecenoic acid and 13-hydroxy-9-octadecenoic acid. nih.gov Similarly, strains of Streptococcus bovis have been found to hydrate linoleic acid, yielding 13-hydroxy-9-octadecenoic acid. nih.gov This enzymatic hydration represents a direct biosynthetic pathway for these compounds in the microbial world, distinct from the non-enzymatic autoxidation seen in mammals. caymanchem.comnih.gov The ability of gut microbes to metabolize related compounds like hydroxyproline (B1673980) highlights the diverse metabolic capabilities within these microbial communities. nih.gov

Table 1: Occurrence of Specific Hydroxy Linolein (B12465316) Compounds in Different Organisms

OrganismSpecific Hydroxy Linolein CompoundReference
Enterococcus faecalis (bacterium)10-hydroxy-12-octadecenoic acid nih.gov
Enterococcus faecalis (bacterium)13-hydroxy-9-octadecenoic acid nih.gov
Streptococcus bovis (bacterium)13-hydroxy-9-octadecenoic acid nih.gov
Seed PlantsNon-allylic hydroxy fatty acids (e.g., ricinoleic acid) marinelipids.ca
Mammals (general)Mixture of mono-, di-, and tri-hydroxy compounds caymanchem.com

Conservation of Biosynthetic and Metabolic Pathways

The pathways for the biosynthesis and metabolism of this compound show both divergence and conservation across different biological kingdoms, reflecting their varied origins and functions.

Biosynthetic Pathways: Two primary routes for the formation of this compound have been identified.

Oxidative Pathway: Common in mammals and as a result of general chemical processes, this pathway involves the non-enzymatic autoxidation of linoleic acid within triglycerides. This reaction forms unstable lipid hydroperoxides. marinelipids.cacaymanchem.com These intermediates are then enzymatically reduced by cellular peroxidases to the more stable hydroxy derivatives. This pathway is fundamentally tied to the universal process of oxidative stress.

Direct Hydration: Observed in specific bacteria, this pathway involves the direct enzymatic hydration of the double bonds of linoleic acid. nih.gov Oleate hydratase enzymes from these microbes catalyze the addition of a water molecule across a double bond, forming a specific hydroxy fatty acid. This represents a more targeted and specific biosynthetic route compared to the random nature of autoxidation.

Metabolic Pathways: Once formed, this compound are integrated into the general lipid metabolism of the organism, though specific pathways are not fully elucidated. In mammals, studies indicate that dietary hydroxy fatty acids can be absorbed and re-esterified into complex lipids like triglycerides. capes.gov.br It is presumed that, like other fatty acids, they can eventually be broken down for energy via β-oxidation. nih.gov The conservation of fundamental metabolic machinery for fatty acids across many organisms suggests that this compound, once formed, can be processed by these core pathways.

Co-evolution with Lipid Signaling Systems

The role of this compound extends beyond that of mere metabolic byproducts; they are part of the complex, co-evolved landscape of lipid signaling.

Lipids and their derivatives are ancient and fundamental signaling molecules. acs.orgnih.gov The formation of oxidized lipids, including this compound, is an inevitable consequence of life in an oxygen-rich environment. It is hypothesized that early life evolved mechanisms not only to cope with the damage caused by these reactive molecules but also to utilize them as internal signals of cellular stress or damage.

This concept is well-established in plants, where a diverse array of oxidized fatty acids, known as oxylipins, function as critical signaling molecules in defense against herbivores and pathogens. nih.govebsco.com The production of these compounds and the pathways that perceive them represent a co-evolved system of defense. nih.gov this compound in plants can be considered part of this chemical arsenal.

In mammals, the role of this compound as stable markers of triglyceride peroxidation points to a similar co-evolutionary trajectory. caymanchem.com As organisms evolved greater complexity, the need to monitor and respond to oxidative damage became critical. Pathways that sense the levels of stable oxidation products like this compound would have provided a fitness advantage, allowing for the activation of antioxidant and repair systems. The signaling pathways that respond to lipid-based mediators are intricate, often involving nuclear receptors and G protein-coupled receptors, which themselves have undergone extensive evolutionary adaptation. creative-diagnostics.comnih.gov

The interaction between different organisms provides another layer of co-evolution. The production of specific this compound by gut microbes, for instance, introduces novel lipid molecules into the host's system. nih.gov The host's lipid signaling and immune systems may, over evolutionary time, adapt to recognize these microbial metabolites, leading to a co-evolved dialogue that could influence host metabolism and immunity. This dynamic interplay, where the chemical products of one organism influence the signaling pathways of another, is a hallmark of co-evolution. nih.govplos.org

Theoretical Frameworks and Modeling Approaches

Computational Modeling of Lipid Dynamics and Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for investigating the dynamic behavior of lipids and their interactions within biological structures like lipid droplets (LDs).

Given the large number of atoms in a typical lipid droplet, which can comprise hundreds of lipid molecules, coarse-grained molecular dynamics (CG-MD) simulations offer a significant advantage over full atomistic simulations. nih.gov In the CG approach, groups of atoms are mapped to single interaction beads, allowing for the simulation of larger systems over longer timescales. nih.govbiorxiv.org The Martini force field is a commonly used framework for such simulations. nih.gov

Research utilizing CG-MD has tested the hypothesis that the introduction of hydrophilic oxygen-containing groups in lipids, such as the hydroxyl groups in hydroxy linoleins, alters their molecular balance between hydrophobicity and hydrophilicity. nih.gov This imbalance is predicted to cause a redistribution of these oxidized lipids within the highly hydrophobic core and the polar surface monolayer of lipid droplets. nih.gov

Simulations of lipid droplets containing oxidized neutral lipids, such as dihydroxy-triacylglycerols, have shown that their presence within the hydrophobic core is thermodynamically unstable. nih.gov This instability drives their migration toward the hydrophilic surface monolayer. nih.gov This partitioning of oxidized lipids like this compound into the outer layer of the lipid droplet is significant, as this surface is enriched with enzymatic machinery, suggesting that their presence can influence essential metabolic pathways and lead to the formation of other oxygenated lipid mediators. nih.gov

The development of a CG-MD model for a lipid droplet first involves optimizing a model without the oxidized species. nih.gov This typically involves constructing a core of triacylglycerol (TAG) molecules and an outer monolayer of phospholipids (B1166683), such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.gov The ratio of TAGs to phospholipids is a critical parameter that influences the shape and stability of the simulated lipid droplet. nih.gov

ParameterDescriptionRelevance to Hydroxy Linolein (B12465316) SimulationSource
Simulation Type Coarse-Grained Molecular Dynamics (CG-MD)Enables simulation of large lipid droplet systems over microseconds, capturing the dynamic partitioning of lipids. nih.gov
Force Field MartiniA common coarse-graining model where ~4 heavy atoms are mapped to one bead, balancing computational efficiency and chemical detail. nih.govresearchgate.net
System Components Triacylglycerols (TAGs), Phospholipids (e.g., POPC), Water, Hydroxy-linolein containing TAGsMimics the basic structure of a lipid droplet with a hydrophobic core and a surface monolayer, allowing for the study of oxidized lipid localization. nih.govresearchgate.net
Key Finding Migration of Oxidized LipidsHydroxylated TAGs are thermodynamically unstable in the hydrophobic core and partition into the outer phospholipid monolayer. nih.gov
Implication Functional ImpactLocalization at the surface suggests potential interaction with metabolic enzymes and signaling pathways. nih.gov

Quantum Chemical Calculations for Isomer Stability and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules like this compound. researchgate.netnih.govscienceopen.com These methods can predict the geometric structures, relative stabilities, and electronic properties of different isomers, providing a theoretical foundation for their reactivity. researchgate.netnih.gov

This compound can exist as various geometric (cis/trans) and positional isomers. Quantum chemical methods can be used to calculate the total electronic energies of these different isomers after optimizing their geometries. capes.gov.br By comparing these energies, their relative stabilities can be determined. For instance, calculations can reveal the energy differences between isomers such as 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE) and 13-hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE). Studies on related conjugated linoleic acid (CLA) isomers have shown that such calculations can effectively distinguish between the stabilities of different geometric configurations. researchgate.net The stability of a particular isomer is influenced by factors like intramolecular hydrogen bonding and steric repulsion, which can be accurately modeled. acs.org

Quantum chemical calculations also provide insights into the reactivity of hydroxy linolein isomers. researchgate.net By analyzing frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and surface electrostatic potentials, reactive sites within the molecule can be identified. researchgate.net For example, calculations on linoleic acid and its conjugated isomers have shown that the reactive sites are often located near the C=C double bonds and the carboxyl hydrogen atom. researchgate.net It was found that the charge accumulated on hydrogen atoms attached to double-bonded carbons is relatively small, suggesting these hydrogens can be abstracted easily, which is a key step in further oxidation and metabolism. researchgate.net These theoretical predictions can help explain the biological activities of different isomers, such as the varying potencies of 9c,11t-CLA and 10t,12c-CLA as inhibitors of platelet aggregation compared to their parent molecule, linoleic acid. researchgate.net

Computational MethodProperty CalculatedApplication to this compoundSource
Density Functional Theory (DFT) Optimized molecular geometries, total electronic energiesDetermination of the most stable geometric and positional isomers (e.g., comparing different HODE isomers). researchgate.netcapes.gov.br
DFT (B3LYP functional) Frontier Molecular Orbitals (HOMO/LUMO), Surface Electrostatic PotentialsIdentification of reactive sites on the molecule, such as near double bonds or the carboxyl group, to predict metabolic fate. researchgate.net
Time-Dependent DFT (TD-DFT) NMR Chemical ShiftsPrediction of 1H and 13C NMR spectra to aid in the structural elucidation and differentiation of closely related isomers in experimental samples. researchgate.netresearchgate.net

Systems Biology Approaches to Integrate Lipid Metabolism and Signaling Networks

Systems biology offers a holistic framework to understand the complex roles of this compound by integrating data from various "omics" levels (e.g., transcriptomics, metabolomics) with mathematical models. researchgate.nete-enm.org This approach aims to unravel how the metabolism of these lipids is interconnected with cellular signaling networks. nih.govcore.ac.uk

The metabolism of linoleic acid into its hydroxylated derivatives like HODEs is carried out by enzymes such as lipoxygenases (LOX) and cytochrome P450 (CYP). core.ac.ukplos.org Systems biology models can represent these metabolic pathways as networks of interconnected reactions. plos.org By incorporating time-resolved metabolite profile data, such as those obtained from an oral glucose tolerance test, it is possible to build regression models that describe the flux through these pathways. core.ac.ukplos.org This allows for the quantification of relative enzymatic activities and the identification of different metabolic phenotypes. plos.org

A key aspect of systems biology is linking metabolic changes to signaling events. nih.gov For example, specific hydroxy linolein metabolites have been identified as signaling molecules. The linoleic acid metabolite 9(S)-HODE has been shown to enhance inflammatory responses by activating the JNK signaling pathway, which in turn leads to the nuclear localization of the FOXO transcription factor. life-science-alliance.org This provides a direct link between the metabolism of an omega-6 fatty acid, inflammation, and the insulin (B600854) signaling pathway, of which FOXO is a key transducer. life-science-alliance.org

Genome-scale metabolic models (GEMs) are a powerful systems biology tool. researchgate.net These are mathematical representations that include all known metabolic reactions in an organism or cell. researchgate.net By integrating gene expression data, these models can predict how metabolic fluxes, including those in the linoleic acid metabolism pathway, are altered under different conditions. semanticscholar.orgnih.gov For instance, transcriptomic and metabolomic data from animal models have shown that pathways related to linoleic acid metabolism are significantly altered under different physiological states, highlighting the integration of lipid metabolism with broader cellular processes. semanticscholar.orgnih.gov

ApproachData IntegratedKey Insight for this compoundSource
Metabolic Network Modeling Time-resolved metabolomics (e.g., oxylipins)Allows for phenotyping based on the relative activity of metabolic pathways (e.g., LOX vs. CYP) that produce HODEs. core.ac.ukplos.org
Multi-Omics Integration Transcriptomics, MetabolomicsIdentifies correlations between the expression of metabolic enzymes and the levels of specific hydroxy linolein metabolites under various conditions. semanticscholar.orgnih.gov
Signaling Pathway Analysis Lipidomics, Genetic analysis, TranscriptomicsElucidates the role of specific metabolites like 9(S)-HODE as signaling molecules that activate specific pathways (e.g., JNK/FOXO pathway). life-science-alliance.org
Genome-Scale Metabolic Models (GEMs) Genomic, Transcriptomic, and Biochemical dataProvides a comprehensive framework to simulate and predict metabolic fluxes through linoleic acid pathways and their systemic effects. researchgate.nete-enm.org

Q & A

Q. What analytical methods are most reliable for identifying and quantifying Hydroxy Linoleins in biological samples?

this compound (HLs) are typically analyzed using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), which provides high sensitivity for oxidized lipid species. For quantification, internal standards (e.g., deuterated HL analogs) should be incorporated to correct for matrix effects. Nuclear magnetic resonance (NMR) spectroscopy is complementary for structural elucidation, particularly for distinguishing regioisomers. Method validation must include recovery rates, limit of detection (LOD), and reproducibility across biological replicates .

Q. How can researchers standardize the synthesis of this compound for in vitro studies?

Controlled oxidation of linoleic acid via lipoxygenase (LOX) or free radical initiators (e.g., AAPH) under defined oxygen tension and pH conditions is a common approach. Purification steps, such as solid-phase extraction (SPE) or preparative HPLC, are critical to isolate specific HL regioisomers. Researchers should report reaction yields, purity (via UV/Vis or GC-MS), and storage conditions (e.g., antioxidant additives, −80°C under argon) to ensure batch-to-batch consistency .

Q. What biological systems are most appropriate for preliminary HL toxicity assessments?

Immortalized cell lines (e.g., HepG2 for hepatic toxicity, THP-1 for immune responses) are suitable for initial screens. Dose-response experiments should include physiological HL concentrations (nM–µM range) and controls for autoxidation artifacts. Mitochondrial membrane potential assays (JC-1 staining) and ROS-sensitive probes (DCFH-DA) are recommended to evaluate oxidative stress mechanisms .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in HL’s pro- vs. anti-inflammatory roles?

Contradictory findings often arise from differences in HL regioisomers, concentration thresholds, or cell-type-specific signaling. A factorial design comparing 9-HODE, 13-HODE, and 13-HpODE (hydroperoxide) across immune models (e.g., macrophage polarization assays) can isolate structure-activity relationships. Multi-omics integration (e.g., transcriptomics + lipidomics) and pharmacological inhibitors (e.g., PPARγ antagonists) may clarify mechanistic pathways .

Q. What statistical frameworks are optimal for analyzing HL’s dose-dependent effects in complex systems?

Non-linear regression models (e.g., sigmoidal dose-response curves) with bootstrapping are preferable for small sample sizes. For longitudinal studies, mixed-effects models account for intra-subject variability. Bayesian hierarchical models can integrate prior in vitro data to improve power in underpowered in vivo studies .

Q. How can researchers address reproducibility challenges in HL-mediated signaling studies?

Variability in lipid extraction protocols (e.g., Folch vs. Bligh-Dyer) and oxidation during sample handling are major confounders. Implementing standardized pre-analytical workflows (e.g., addition of BHT/EDTA, nitrogen-blanketed storage) and reporting detailed metadata (e.g., sample pH, storage duration) are essential. Collaborative inter-laboratory validation studies using shared reference materials are encouraged .

Q. What strategies validate HLs as biomarkers of oxidative stress in clinical cohorts?

Prospective cohort studies should measure HLs alongside established biomarkers (e.g., 8-iso-PGF2α) and adjust for confounders (diet, smoking status). Machine learning pipelines (e.g., LASSO regression) can identify HL-specific signatures predictive of outcomes. Tissue-specific validation (e.g., HLs in atherosclerotic plaques vs. plasma) strengthens causal inference .

Methodological Guidance

Q. How to systematically review conflicting evidence on HLs’ roles in disease pathogenesis?

Follow PRISMA guidelines for systematic reviews, categorizing studies by HL species, disease model, and detection methodology. Use the GRADE framework to assess evidence quality, emphasizing studies with isomer-specific quantification and mechanistic depth. Meta-regression can explore heterogeneity sources (e.g., animal vs. human models) .

Q. What ethical considerations apply when studying HLs in human populations?

Protocols must address lipidomics data privacy (e.g., anonymization, restricted access) and incidental findings (e.g., HL levels linked to undiagnosed metabolic disorders). Informed consent should clarify potential commercial exploitation of lipid profiles. Small sample sizes in pilot studies require justification via power analyses .

How to formulate HL-focused research questions that balance novelty and feasibility?

Apply the FINER criteria:

  • Feasible : Prioritize isomer-specific questions answerable with available LC-MS/MS setups.
  • Novel : Explore understudied HLs (e.g., dihydroperoxides) or tissue-specific effects.
  • Relevant : Link HL mechanisms to unresolved clinical questions (e.g., ferroptosis in cancer). Pilot data from knockout models (e.g., ALOX15−/− mice) can strengthen proposals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.